molecular formula C18H25N3O4 B5115413 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione

Katalognummer B5115413
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: QZESCZHYCGPVMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as TASP0433864, is a small molecule that has been studied extensively for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to have a high affinity for the neurokinin-1 receptor and is a promising candidate for further research.

Wirkmechanismus

TASP0433864 is a selective antagonist of the neurokinin-1 receptor. It binds to the receptor and prevents the binding of substance P, which is a neuropeptide that plays a role in pain, inflammation, and anxiety. By blocking the binding of substance P, TASP0433864 reduces the activity of the neurokinin-1 receptor and the downstream signaling pathways that are involved in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in vitro. It has also been shown to reduce the activity of spinal cord neurons that are involved in pain processing. In animal models, TASP0433864 has been shown to reduce inflammatory pain and neuropathic pain, as well as anxiety-like behaviors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TASP0433864 is that it is a selective antagonist of the neurokinin-1 receptor, which means that it does not interact with other receptors in the body. This makes it a useful tool for studying the role of the neurokinin-1 receptor in pain, inflammation, and anxiety. However, one of the limitations of TASP0433864 is that it has a relatively short half-life in vivo, which means that it may need to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are a number of potential future directions for research on TASP0433864. One area of interest is the role of the neurokinin-1 receptor in chronic pain conditions, such as fibromyalgia and chronic fatigue syndrome. TASP0433864 may also be useful for studying the role of the neurokinin-1 receptor in other physiological processes, such as stress and immune function. Additionally, further research is needed to determine the optimal dosing and administration methods for TASP0433864 in order to maximize its therapeutic potential.

Synthesemethoden

TASP0433864 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid to form the corresponding amide. The amide is then subjected to a series of reactions involving piperazine and pyrrolidine to form the final product.

Wissenschaftliche Forschungsanwendungen

TASP0433864 has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and anxiety. TASP0433864 has been shown to be effective in animal models of inflammatory pain, neuropathic pain, and anxiety. It has also been shown to have anti-inflammatory effects in vitro.

Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-25-15-5-3-14(4-6-15)21-17(23)13-16(18(21)24)20-9-7-19(8-10-20)11-12-22/h3-6,16,22H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESCZHYCGPVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.